molecular formula C20H24N2O4S B11601930 2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11601930
M. Wt: 388.5 g/mol
InChI Key: NQOUXSHFNJUKFR-UHFFFAOYSA-N
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Description

9-Methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone core. Key structural features include:

  • Methyl group at position 9, enhancing lipophilicity and metabolic stability.
  • Phenyl group at position 3, contributing to π-π stacking interactions in biological targets.
  • Propyl chain at position 5, which may influence solubility and steric effects.

This compound is synthesized via multi-step routes involving etherification, cyclization, and functionalization (e.g., esterification or oxidation) of precursor coumarins . Its structural modifications are designed to optimize bioactivity, particularly in enzyme inhibition (e.g., CYP 3A4) or therapeutic applications .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-12(2)11-26-19(24)17-13(3)21-20-22(16(23)8-9-27-20)18(17)14-6-5-7-15(10-14)25-4/h5-7,10,12,18H,8-9,11H2,1-4H3

InChI Key

NQOUXSHFNJUKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents :

    • 2-Methylpropyl acetylenedicarboxylate (1.2 equiv)

    • 3-Methoxyphenyl isocyanide (1.0 equiv)

    • 5-Methyl-2-thioxopyrimidin-4-one (1.0 equiv)

  • Solvent : Dry dichloromethane (DCM)

  • Catalyst : Triethylamine (0.5 equiv)

  • Temperature : 60°C, 8 hours

Mechanism

  • Nucleophilic Attack : The thiol group of 2-thioxopyrimidin-4-one attacks the electron-deficient acetylenedicarboxylate, forming a thiirane intermediate.

  • Isocyanide Insertion : The isocyanide inserts into the thiirane ring, generating a thioimidate intermediate.

  • Cyclization : Intramolecular cyclization yields the pyrimido-thiazine core, with simultaneous esterification via the 2-methylpropyl group.

Yield and Purity

  • Yield : 68–72% after recrystallization (ethanol/water)

  • Purity : >95% (HPLC)

  • Key Spectral Data :

    • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, C8-CH₃), 3.85 (s, 3H, OCH₃), 5.30 (m, 1H, OCH₂).

Stepwise Cyclization-Esterification Approach

For laboratories lacking specialized acetylenedicarboxylates, a two-step method is employed:

Step 1: Core Formation via Chloroacetic Acid Cyclization

  • Reagents :

    • 5-Methyl-2-(3-methoxyphenyl)pyrimidin-4-one (1.0 equiv)

    • Chloroacetic acid (1.5 equiv)

  • Conditions : Glacial acetic acid, anhydrous sodium acetate, reflux (4 hours).

Intermediate Isolation

  • Product : 6-(3-Methoxyphenyl)-8-methyl-4-oxo-3,4-dihydropyrimido[2,1-b]thiazine-7-carboxylic acid

  • Yield : 65%

Step 2: Esterification with 2-Methylpropanol

  • Reagents :

    • Intermediate carboxylic acid (1.0 equiv)

    • 2-Methylpropanol (3.0 equiv)

    • DCC (1.2 equiv), DMAP (0.1 equiv)

  • Solvent : Dry DCM, 0°C to room temperature, 12 hours.

Yield and Characterization

  • Yield : 85%

  • ¹³C NMR : 172.8 ppm (ester C=O), 167.2 ppm (thiazine C=O).

Nucleophilic Aromatic Substitution (SNAr) Strategy

For introducing the 3-methoxyphenyl group post-cyclization:

Step 1: Synthesis of Halogenated Precursor

  • Reagents :

    • 6-Bromo-8-methyl-4-oxo-pyrimido[2,1-b]thiazine-7-carboxylate (1.0 equiv)

  • Conditions : POCl₃/pyridine, toluene, 80°C (6 hours).

Step 2: SNAr with 3-Methoxyphenylboronic Acid

  • Reagents :

    • Halogenated precursor (1.0 equiv)

    • 3-Methoxyphenylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : DME/H₂O (4:1), 90°C, 12 hours.

Outcomes

  • Yield : 60%

  • Challenges : Competing hydrolysis requires strict anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
One-Pot Three-Component7295Rapid, fewer stepsRequires custom acetylenedicarboxylate
Stepwise Cyclization65 → 8597Uses commercial reagentsLengthy, two-step
SNAr6090Flexible substitutionLow yield, side reactions

Optimization Strategies

Solvent Screening

  • DCM vs. Toluene : DCM improves cyclization kinetics (ΔG‡ reduced by 12 kJ/mol).

  • Catalyst Loading : Triethylamine >0.5 equiv decreases yield due to base-mediated decomposition.

Temperature Effects

  • One-Pot Reaction : Yields drop to 55% at 80°C due to ester hydrolysis.

Scalability and Industrial Relevance

The one-pot method is preferred for kilogram-scale production, with a demonstrated 70% yield in pilot plants. Continuous-flow systems further enhance efficiency, reducing reaction time to 3 hours .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Substituent Variations at Position 3

The phenyl group at position 3 distinguishes the target compound from analogs with different substituents:

  • Molecular weight: 400.10 g/mol .
  • 3-Ethynyl-2-isopropyl derivative (Compound 32, ): The ethynyl group introduces rigidity, possibly improving selectivity for CYP isoforms. This compound showed moderate yield (66%) and distinct NMR shifts (δH 2.37 for ≡CH) .
  • Psoralen derivatives with oxathiazolone warheads: These exhibit stronger immunoproteasome inhibition (β5i subunit) compared to phenyl-substituted analogs, highlighting the role of electrophilic groups at position 3 .

Key Insight : Aromatic or rigid substituents at position 3 enhance target engagement, while halogens improve pharmacokinetic properties.

Substituent Variations at Position 5

The propyl chain at position 5 contrasts with:

  • 5-Methyl derivatives : Shorter alkyl chains (e.g., 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one) are precursors for aldehyde functionalization (e.g., 5-carbaldehyde) via SeO₂ oxidation .
  • 6-Butyl-5-methyl derivatives (): Longer alkyl chains (butyl) at position 6 increase molecular weight (332.39 g/mol) and lipophilicity, which may affect tissue distribution .

Key Insight : Alkyl chain length and electron-modifying groups at position 5 influence solubility and reactivity.

Substituent Variations at Position 9

The methyl group at position 9 is compared to:

  • 9-Methoxy groups (Methoxsalen, ): Methoxsalen (MW 216.19 g/mol) is a clinically used psoralen for photochemotherapy. The methoxy group improves UV absorption properties but may reduce metabolic stability compared to methyl .
  • 9-Hydroxy-4-methoxy derivatives (Byakangelicol): A 5-methoxypsoralen with antidiabetic and antioxidant effects, demonstrating the therapeutic versatility of oxygenated substituents .

Key Insight : Oxygenated groups (e.g., methoxy, hydroxy) at position 9 enhance photochemical activity, while methyl groups favor metabolic resistance.

Side Chain and Functional Group Modifications

  • Rigid vs. Flexible Chains : Derivatives with carbon-carbon double bonds (e.g., 9b, 9c in ) exhibit improved CYP 3A4 inhibition due to restricted conformational flexibility .
  • Ester vs. Ether Linkages : Compounds like (Z)-2-isopropyl-3-(trimethoxystyryl)-7H-furo[3,2-g]chromen-7-one () use styryl groups for extended conjugation, altering UV absorption (λmax 352 nm) and bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Bioactivity Source
9-Methyl-3-phenyl-5-propyl-7H-furo[...] Me (9), Ph (3), Pr (5) 308.35* CYP 3A4 inhibition (predicted)
Methoxsalen OMe (9) 216.19 Photochemotherapy
3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-... Cl-Ph (3), Me (9), Ph (5) 400.10 Not reported
6-Butyl-5-methyl-3-phenyl-7H-furo[...] Bu (6), Me (5), Ph (3) 332.39 Not reported
3-Ethynyl-2-isopropyl-7H-furo[...] (32) Ethynyl (3), iPr (2) 252.27 Synthetic intermediate

*Calculated based on formula C₂₁H₁₈O₃.

Biological Activity

2-Methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound characterized by a unique bicyclic structure that incorporates both nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O6SC_{22}H_{26}N_{2}O_{6}S, with a molecular weight of approximately 446.5 g/mol. Its IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC22H26N2O6S
Molecular Weight446.5 g/mol
IUPAC NameThis compound
InChI KeyAORFNAFSRDKHJT-UHFFFAOYSA-N

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits notable antimicrobial activity . Research has shown that derivatives of pyrimido-thiazine compounds often interact with bacterial enzymes or cell membranes, leading to inhibition of growth or cell lysis. In vitro assays have demonstrated effectiveness against various bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may inhibit key enzymes involved in cancer cell proliferation or promote the expression of pro-apoptotic factors.

The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various biological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical to cellular metabolism.
  • Receptor Binding : It could bind to receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers conducted an in vitro study where the compound was tested against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research :
    • A study focused on the effects of the compound on human breast cancer cell lines (MCF-7).
    • The results showed a dose-dependent increase in apoptosis markers after treatment with the compound.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?

  • Methodological Answer : A typical synthesis involves refluxing intermediates (e.g., hydrazinyl-pyrimidines) with oxalyl chloride or chloroacetic acid in the presence of DMF and triethylamine. Purification via recrystallization (ethanol or ethyl acetate) is critical to isolate the product. For example, describes a reflux reaction with oxalyl chloride (1 mmol) in DMF for 8 hours, yielding a yellow powder after recrystallization . Similarly, highlights the use of sodium acetate in acetic acid/acetic anhydride for cyclization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and substituent positions (e.g., methoxyphenyl protons in ¹H NMR) .
  • X-ray Diffraction : Resolve the 3D structure, including puckering of the pyrimidine ring and dihedral angles between fused rings. reports a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
  • Table 1 : Key crystallographic parameters from :
ParameterValue
C5 deviation from plane0.224(2) Å
C–H···O bond length2.52–2.78 Å

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinases or proteases). suggests using pyrimidine derivatives as scaffolds for anticancer agents, emphasizing the role of substituents like 3-methoxyphenyl in modulating activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., dimethylamino) to assess activity changes. demonstrates how dichlorophenyl and dimethoxyphenyl groups alter biological profiles .
  • Scaffold Modification : Introduce heteroatoms (e.g., sulfur → oxygen) in the thiazine ring or expand the fused ring system (e.g., pyrimido-triazines). notes fused triazolo-pyrimidines enhance bioactivity .

Q. What computational methods are effective for predicting binding modes or stability?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR or PARP).
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carbonyl groups prone to nucleophilic attack). highlights AI-driven tools like COMSOL Multiphysics for optimizing reaction pathways .

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer :

  • Purity Verification : Reassess compound purity via HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates).
  • Assay Standardization : Compare results under uniform conditions (e.g., pH, temperature). emphasizes linking experimental design to theoretical frameworks (e.g., enzyme kinetics) to contextualize discrepancies .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization (see for oxalyl chloride as a catalyst) .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) while maintaining reflux efficiency. notes acetic acid/acetic anhydride mixtures improve yields up to 78% .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based structural assignments?

  • Methodological Answer :

  • Dynamic Effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. For example, ’s crystal structure reveals a puckered ring, whereas NMR may average signals from multiple conformers .
  • H-Bonding Artifacts : C–H···O interactions in crystals ( , Table 1) can stabilize non-equilibrium conformations .

Theoretical Frameworks for Experimental Design

Q. How can conceptual frameworks guide SAR studies for this compound?

  • Methodological Answer : Anchor research to established theories like Hammett’s σ constants (predicting electronic effects) or Topliss decision trees (systematic substituent selection). underscores aligning SAR with receptor-ligand interaction models .

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